molecular formula C28H29BrN2O B057122 (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide CAS No. 608127-89-5

(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide

Cat. No.: B057122
CAS No.: 608127-89-5
M. Wt: 489.4 g/mol
InChI Key: CIQVSKIIOIPTSE-UFTMZEDQSA-N
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Description

(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C28H29BrN2O and its molecular weight is 489.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Darifenacin nitrile hydrobromide, also known as 2DP6AVY7RB, primarily targets the M3 muscarinic acetylcholine receptors . These receptors play a crucial role in mediating bladder muscle contractions .

Mode of Action

The compound acts as a competitive antagonist of the M3 muscarinic acetylcholine receptors . By binding to these receptors, it inhibits their activation, thereby reducing bladder muscle contractions . This blockage decreases the urgency to urinate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the muscarinic signaling pathway . By blocking the M3 receptors, darifenacin nitrile hydrobromide disrupts the normal signaling process, leading to reduced bladder muscle contractions .

Pharmacokinetics

The pharmacokinetics of darifenacin involve several key aspects:

Result of Action

The primary molecular effect of darifenacin nitrile hydrobromide’s action is the reduction of bladder muscle contractions . On a cellular level, this results in decreased urgency to urinate .

Action Environment

The action, efficacy, and stability of darifenacin nitrile hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, conditions such as hepatic impairment can increase plasma concentrations of the drug .

Biological Activity

(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile hydrobromide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C28H29BrN2O
  • Molecular Weight : 463.44 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It has been shown to act as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is involved in smooth muscle contraction and glandular secretion. This interaction can lead to effects such as reduced bladder contractions and potential applications in treating overactive bladder conditions.

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Similar compounds have demonstrated significant inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response. For instance, related benzofuran derivatives have shown IC50 values in the low micromolar range against COX enzymes .
  • Antitumor Properties : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential for development into antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX and lipoxygenase
AntitumorInduction of apoptosis in cancer cell lines
AntimicrobialActivity against Gram-positive bacteria

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of a structurally similar compound, 5-benzofuranol (L-651896), which inhibited COX and lipoxygenase activities with IC50 values around 0.1 µM for leukotriene synthesis . This suggests that this compound could exhibit similar anti-inflammatory properties.

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using the MTT assay on normal 3T3 cell lines. Results indicated that at concentrations up to 150 µM, the compound was non-cytotoxic, suggesting a favorable safety profile for therapeutic applications .

Scientific Research Applications

Pharmacological Applications

1.1 Antimuscarinic Activity
Darifenacin is primarily recognized for its role as an antimuscarinic agent. It selectively inhibits the M3 muscarinic receptor subtype, which is predominantly involved in bladder contraction. This selectivity makes it particularly useful in treating overactive bladder (OAB) syndrome.

  • Mechanism of Action : By blocking the M3 receptors, Darifenacin reduces involuntary contractions of the bladder, leading to decreased urinary urgency and frequency.
  • Clinical Studies : Multiple clinical trials have demonstrated its efficacy in reducing OAB symptoms. A study published in The Journal of Urology reported that patients experienced significant improvements in symptoms compared to placebo groups .

1.2 Treatment of Urinary Incontinence
In addition to OAB, Darifenacin has shown promise in managing urinary incontinence. Its ability to relax the bladder muscle contributes to improved patient quality of life.

  • Case Study : A longitudinal study involving 300 patients indicated that 70% reported a reduction in episodes of incontinence after 12 weeks of treatment with Darifenacin .

Comparative Efficacy

Drug Mechanism Target Receptor Efficacy Rate Side Effects
DarifenacinAntimuscarinicM370%Dry mouth, constipation
OxybutyninAntimuscarinicM1/M365%Drowsiness, blurred vision
SolifenacinAntimuscarinicM368%Headache, dizziness

Safety and Tolerability

Safety profiles of Darifenacin indicate a tolerable side effect profile compared to other antimuscarinics. Clinical trials have noted that while some patients experience dry mouth and constipation, these effects are generally mild and manageable.

  • Long-Term Use : A meta-analysis showed that long-term use (up to 12 months) did not significantly increase adverse effects compared to short-term use .

Other Potential Applications

Recent research has explored additional therapeutic roles for Darifenacin beyond urinary disorders:

4.1 Neurological Disorders
Emerging studies suggest potential benefits in treating certain neurological conditions characterized by cholinergic dysfunction.

  • Research Findings : Preliminary studies indicate that Darifenacin may have neuroprotective effects due to its selective receptor antagonism, which could be beneficial in conditions like Alzheimer's disease .

Properties

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O.BrH/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27;/h1-12,19,26H,13-18,20H2;1H/t26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQVSKIIOIPTSE-UFTMZEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608127-89-5
Record name Darifenacin nitrile hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608127895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARIFENACIN NITRILE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DP6AVY7RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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